methyl (2E)-2-methoxyimino-2-[2,3,4,5-tetradeuterio-6-[dideuterio-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate
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Overview
Description
Trifloxystrobin-d6 is a deuterated form of trifloxystrobin, a fungicide belonging to the strobilurin class. It is primarily used as an internal standard for the quantification of trifloxystrobin in various analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The molecular formula of trifloxystrobin-d6 is C20H13D6F3N2O4, and it has a molecular weight of 414.41 g/mol .
Preparation Methods
The synthesis of trifloxystrobin-d6 involves several steps, starting from commercially available starting materials. One of the common synthetic routes includes the following steps:
Formation of the intermediate: The synthesis begins with the preparation of an intermediate compound, such as (2-bromomethyl-phenyl)-[(E)-methoxyimino]-acetic acid methyl ester.
Deuteration: The intermediate is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms. This step is crucial for obtaining the deuterated form of trifloxystrobin.
Final coupling: The deuterated intermediate is then coupled with the appropriate reagents to form trifloxystrobin-d6
Industrial production methods for trifloxystrobin-d6 are designed to be efficient, economical, and environmentally friendly, ensuring high yield and chemical purity .
Chemical Reactions Analysis
Trifloxystrobin-d6 undergoes various chemical reactions, including:
Oxidation: Trifloxystrobin-d6 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert trifloxystrobin-d6 into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in trifloxystrobin-d6 with other groups, leading to the formation of new compounds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Trifloxystrobin-d6 has a wide range of scientific research applications, including:
Analytical Chemistry: It is used as an internal standard in GC-MS and LC-MS for the quantification of trifloxystrobin in environmental and biological samples.
Environmental Toxicology: Studies on the environmental impact of trifloxystrobin often use trifloxystrobin-d6 to track and quantify residues in various matrices.
Agricultural Research: Trifloxystrobin-d6 is used to study the efficacy and residue dynamics of trifloxystrobin in agricultural settings, such as its impact on crop protection and pest control.
Pharmaceutical Research: It is used in the development and validation of analytical methods for the detection and quantification of trifloxystrobin in pharmaceutical formulations.
Mechanism of Action
Trifloxystrobin-d6, like its non-deuterated counterpart, works by interfering with the respiration process in plant pathogenic fungi. It targets the mitochondrial respiration pathway, specifically inhibiting the cytochrome b complex III at the Q0 site. This inhibition disrupts the electron transport chain, leading to the inhibition of fungal spore germination and mycelial growth .
Comparison with Similar Compounds
Trifloxystrobin-d6 belongs to the strobilurin class of fungicides, which includes several other compounds with similar mechanisms of action. Some of the similar compounds include:
Azoxystrobin: Another strobilurin fungicide with a similar mode of action, used widely in agriculture.
Pyraclostrobin: Known for its broad-spectrum activity against various fungal pathogens.
Kresoxim-methyl: A strobilurin fungicide used for controlling powdery mildew and other fungal diseases.
Trifloxystrobin-d6 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. This deuteration provides enhanced stability and allows for more accurate quantification of trifloxystrobin in complex matrices .
Properties
Molecular Formula |
C20H19F3N2O4 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
methyl (2E)-2-methoxyimino-2-[2,3,4,5-tetradeuterio-6-[dideuterio-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate |
InChI |
InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18+/i4D,5D,7D,10D,12D2 |
InChI Key |
ONCZDRURRATYFI-UJWYFGFGSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])/C(=N\OC)/C(=O)OC)C([2H])([2H])O/N=C(\C)/C2=CC(=CC=C2)C(F)(F)F)[2H])[2H] |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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